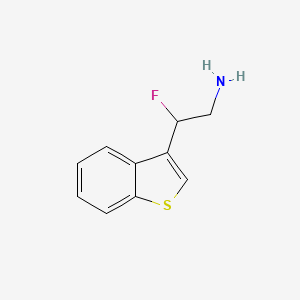

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine

Description

Properties

IUPAC Name |

2-(1-benzothiophen-3-yl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICXEYUPBGIVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)C(CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluoroalkylamine Synthesis via Copper(I)-Catalyzed Cycloaromatization

A promising approach to synthesizing fluorinated aryl amines, structurally related to 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine, involves copper(I)-catalyzed multicomponent cycloaromatization reactions. This method uses ortho-bromoaryl ketones, terminal alkynes, and amines in a one-pot reaction to form polyaryl amines with fluorine-containing substituents.

-

- Formation of copper(I)-acetylide intermediate from terminal alkyne and copper(I) salt.

- Coordination of the carbonyl group with copper(I)-acetylide to form a complex.

- Oxidative addition of copper(I) to the ortho-C–Br bond, generating a copper(III) species.

- Intramolecular cyclization via 7-endo-dig or 6-endo-dig pathways.

- Protonolysis yielding the fluorinated amination product and regenerating the catalyst.

-

- This method allows incorporation of fluorine atoms into aryl amines.

- The reaction tolerates various functional groups, including polar substituents like CONH2 and COOEt.

- The process proceeds with moderate to high yields (up to 83% in some cases).

| Step | Description | Outcome/Yield |

|---|---|---|

| Copper(I)-acetylide formation | Terminal alkyne + Cu(I) salt + base | Intermediate A formed |

| Coordination with carbonyl | Carbonyl group binds Cu(I)-acetylide | Intermediate B formed |

| Oxidative addition | Cu(I) inserts into ortho-C–Br bond | Copper(III) species C |

| Cyclization | 7-endo-dig nucleophilic attack | Intermediate D formed |

| Protonolysis | Release of amination product | Desired fluorinated amine |

- Key Reference: The detailed mechanistic study and substrate scope are described in a recent Nature Communications article (2025).

Fluorination via Diaryliodonium Salt Precursors

Another advanced method involves the use of diaryliodonium salt precursors for introducing fluorine atoms into aromatic amines, including benzothiophene derivatives.

-

- Preparation of diaryliodonium tosylate salts from aryl stannanes and hydroxy(tosyloxy)iodoarenes.

- Reaction of these salts with nucleophilic fluorine sources such as fluorine-18 or fluoride ions in polar aprotic solvents (e.g., dimethylformamide).

- Use of phase transfer catalysts like kryptofix 2.2.2./potassium carbonate to enhance fluorination efficiency.

- Reaction temperatures around 150°C for short durations (5–15 min) yield high radiochemical purity fluorinated amines.

-

- High thermal stability and reactivity of certain diaryliodonium salts (e.g., 4-methylphenyl-mazenil-iodonium salt) lead to improved fluorination yields.

- The method allows for rapid synthesis suitable for radiolabeling applications.

- Purification is efficiently done by HPLC and solid-phase extraction techniques.

| Parameter | Details |

|---|---|

| Solvents | Acetonitrile, DMF, DMSO |

| Phase Transfer Catalysts | Kryptofix 2.2.2./K2CO3, Tetrabutylammonium hydroxide |

| Reaction Temperature | ~150°C |

| Reaction Time | 5–15 minutes |

| Radiochemical Yield | 70–75% (for fluorine-18 labeling) |

| Purity | ≥98% after HPLC purification |

- Key Reference: Detailed protocols and yield data are available from a patent on fluorine-18 labeling of benzodiazepine derivatives, which shares methodology applicable to benzothiophene amines.

Summary Table of Preparation Methods

| Method | Catalysts/Reagents | Key Conditions | Yield/Outcome | Notes |

|---|---|---|---|---|

| Copper(I)-Catalyzed Cycloaromatization | Cu(I) salts, base, amines, alkynes | Room temp to mild heating | Up to 83% yield | Modular synthesis of fluorinated amines |

| Diaryliodonium Salt Fluorination | Diaryliodonium salts, fluoride, phase transfer catalysts | 150°C, 5–15 min | 70–75% radiochemical yield | Suitable for radiolabeling and rapid synthesis |

| Palladium-Catalyzed Annulation | Pd catalyst, BF3·OEt2, bromoaryl alkynes | DCM, ice bath to RT, 16 h | Moderate to high purity | Cascade cyclization for complex structures |

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfone derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid is commonly used for the oxidation of sulfur atoms in benzothiophene derivatives.

Substitution: Typical reagents for nucleophilic substitution include alkyl halides and acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives of the compound exhibit enhanced fluorescence properties.

Substitution: Various substituted derivatives can be synthesized, depending on the reagents used.

Scientific Research Applications

Therapeutic Applications

1. Treatment of Autoimmune Diseases

Research indicates that 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine may modulate the activity of certain receptors involved in autoimmune responses. Specifically, it has been linked to the modulation of MRGPRX2 (Mas-related G protein-coupled receptor X2), which plays a role in various inflammatory conditions such as urticaria, asthma, and inflammatory bowel disease. The compound's ability to influence these pathways suggests it could be developed as a treatment for autoimmune disorders by reducing inflammation and associated symptoms .

2. Pain Management

The compound has shown promise in alleviating pain associated with inflammatory conditions. By targeting MRGPRX2 pathways, it may help in managing pain linked to conditions such as endometriosis and chronic inflammatory responses. This makes it a candidate for further studies aimed at developing pain relief medications that are less reliant on traditional opioids .

3. Cancer Therapy

There is emerging evidence that this compound can act as an inhibitor of specific pathways involved in cancer progression. It has been studied for its effects on phosphoinositide 3-kinases (PI3K), which are critical in cancer cell survival and proliferation. Inhibiting these pathways could lead to reduced tumor growth and improved patient outcomes in various cancers .

Case Studies

Case Study 1: Autoimmune Disease Models

In preclinical studies involving mouse models of rheumatoid arthritis, administration of this compound resulted in significant reductions in joint inflammation and damage. The modulation of MRGPRX2 was implicated as a key mechanism contributing to these therapeutic effects .

Case Study 2: Cancer Treatment Efficacy

A study examining the effects of this compound on tumor growth in xenograft models demonstrated a marked decrease in tumor size when compared to control groups. The underlying mechanism was attributed to the inhibition of PI3K pathways, which are often upregulated in cancerous tissues .

Mechanism of Action

The mechanism of action of 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The compound’s benzothiophene ring can mimic the structure of tryptophan, allowing it to interact with proteins and enzymes that recognize this amino acid . This interaction can lead to the formation of pores in cell membranes, increasing cellular permeability and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Key Structural Differences

- Benzothiophene vs.

- Substituent Effects : Bromine or methoxy groups in analogs (e.g., 1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one ) alter electronic properties and binding affinities, whereas fluorine in the target compound may optimize lipophilicity (LogP ~2.5 estimated).

Pharmacological and Biochemical Insights

Activity in Apoptosis Induction

Raloxifene analogs with benzothiophene cores demonstrate AhR-mediated apoptosis in cancer cells. For example, analog E ([6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]methanone) showed potent pro-apoptotic activity via AhR activation . The target compound’s fluorine substitution may similarly enhance metabolic stability, prolonging therapeutic effects compared to non-fluorinated analogs.

Enzyme Interactions

Fluorinated amines like 1-(4-bromophenyl)-2-fluoroethan-1-amine form covalent adducts with PLP-dependent enzymes, suggesting that the target compound’s β-fluoro group could influence transaminase activity or serve as a substrate for hydrodefluorination .

Biological Activity

2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10FNS

- Molecular Weight : 195.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may modulate pathways involved in inflammation and cancer progression, particularly through the inhibition of specific kinases and receptors.

Target Interactions

Research suggests that this compound may interact with:

- Phosphoinositide 3-Kinase (PI3K) : Involved in cellular growth and survival.

- Mitogen-Activated Protein Kinases (MAPK) : Key players in cellular responses to stress and inflammation.

Biological Activity Overview

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of various benzothiophenes, this compound was tested against HepG2 liver carcinoma cells. The compound demonstrated significant cytotoxicity, with the most potent derivatives achieving low IC50 values, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of E. coli in vitro, suggesting potential for use in treating infections caused by this pathogen. However, it showed minimal activity against other tested bacteria, highlighting the need for further optimization .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of benzothiophene derivatives. For instance, modifications that improve binding affinity to target proteins have been shown to increase both anticancer and antimicrobial efficacy .

Q & A

Basic: What synthetic methodologies are recommended for 2-(1-Benzothiophen-3-yl)-2-fluoroethan-1-amine, and how can reaction efficiency be optimized?

Answer:

The synthesis of fluorinated amines like this compound typically involves nucleophilic substitution or reductive amination. For example:

- Nucleophilic substitution : Reacting a benzothiophene-derived alkyl halide with a fluorinated amine precursor under basic conditions (e.g., K₂CO₃ in DMF).

- Reductive amination : Condensation of a benzothiophene ketone with a fluoroethylamine derivative using NaBH₃CN or H₂/Pd-C .

Optimization strategies :

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the benzothiophene scaffold and fluoroethylamine moiety. Fluorine coupling (¹⁹F NMR) helps verify substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation pathways.

- Derivatization : For trace analysis, derivatize with agents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) to enhance detectability in HPLC or GC .

Basic: What safety protocols are critical when handling fluorinated amines like this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can contradictions in crystallographic data for this compound be resolved?

Answer:

Discrepancies in X-ray crystallography (e.g., disordered fluorine atoms or ambiguous bond lengths) require:

- High-resolution data collection : Use synchrotron radiation for improved resolution.

- Refinement tools : SHELXL (for small molecules) allows constrained refinement of fluorine positions and thermal parameters. Validate results with R-factor convergence checks and difference density maps .

- Cross-validation : Compare with computational models (DFT-optimized geometries) to confirm structural plausibility .

Advanced: How can computational methods predict the reactivity of this compound in catalytic systems?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., Pd complexes) to assess binding affinity and transition-state energetics.

- Solvent Effects : Use continuum solvation models (e.g., COSMO-RS) to evaluate solvent-dependent reaction pathways .

Advanced: What methodologies assess the environmental impact of fluorinated amine byproducts?

Answer:

- Persistent Organic Pollutant (POP) Screening : Test biodegradability via OECD 301 guidelines (e.g., closed bottle test).

- Ecotoxicology : Conduct algae (OECD 201) and Daphnia magna (OECD 202) assays to determine LC₅₀ values.

- Advanced Oxidation Processes (AOPs) : Evaluate byproduct mineralization using UV/H₂O₂ or Fenton reactions .

Advanced: How can synthetic routes be adapted to improve enantiomeric purity for chiral derivatives?

Answer:

- Chiral Auxiliaries : Introduce temporary chiral groups (e.g., Evans oxazolidinones) during synthesis, followed by cleavage .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru or Rh) to control stereochemistry in hydrogenation steps .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .

Advanced: What strategies mitigate fluorinated intermediate instability during multi-step syntheses?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.